molecular formula C17H16ClN3O3S2 B2438567 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine CAS No. 946301-11-7

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B2438567
CAS No.: 946301-11-7
M. Wt: 409.9
InChI Key: JGCBLQWRJZXXIY-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c18-14-5-3-12(4-6-14)16-19-17(24-20-16)13-7-9-21(10-8-13)26(22,23)15-2-1-11-25-15/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCBLQWRJZXXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the treatment of a hydrazide with an acyl chloride to form the oxadiazole ring . The reaction conditions often require the presence of a base, such as potassium hydroxide, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For example, studies reported that compounds with similar structural features demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The incorporation of the thiophene and piperidine moieties may enhance this activity, suggesting a potential for developing new antibacterial agents.

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways. Specifically, it has been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1 , which is relevant for treating metabolic syndrome disorders including type 2 diabetes and obesity . Additionally, it has demonstrated strong inhibitory activity against urease, which plays a role in various gastrointestinal disorders .

Central Nervous System Disorders

The therapeutic potential of this compound extends to neuroprotective applications. Compounds similar in structure have been investigated for their effects on cognitive functions and neurodegenerative diseases such as Alzheimer's disease . The ability to modulate neurotransmitter levels through enzyme inhibition could be beneficial in managing symptoms associated with cognitive decline.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives based on this compound structure and evaluating their biological activities:

StudyFindings
Aziz-ur-Rehman et al. (2020)Synthesized various oxadiazole derivatives; found significant antibacterial activity against Salmonella typhi and Bacillus subtilis; strong urease inhibition was noted .
Patent WO2011033255A1Discussed the use of similar piperidine compounds for treating metabolic syndrome; highlighted their role in inhibiting enzymes linked to glucose metabolism .
PubChem DataProvided insights into molecular interactions and potential therapeutic applications based on structural analysis .

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine apart is its combination of the oxadiazole and piperidine rings with a thienylsulfonyl group. This unique structure enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development.

Biological Activity

The compound 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various studies and data.

Chemical Structure

The molecular formula of the compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3}. The chemical structure features a piperidine ring linked to a thiophene sulfonyl group and an oxadiazole moiety substituted with a chlorophenyl group.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMIC (μg/mL)Activity Level
7lSalmonella typhi2.14Strong
7mBacillus subtilis0.63Moderate
7nEscherichia coli10.00Weak

Anticancer Activity

The anticancer potential of compounds bearing the oxadiazole moiety has been investigated in several studies. For example, certain derivatives demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating significant inhibitory activity against cell proliferation .

Table 2: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (μM)Activity Level
5aHT-2915.0Moderate
10Jurkat8.5Strong
13MCF-712.0Moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been highlighted in research. It has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes, which are critical targets in treating neurodegenerative diseases and managing urea cycle disorders .

Table 3: Enzyme Inhibition Potency

EnzymeCompoundIC50 (μM)
Acetylcholinesterase7p0.45
Urease7v0.89

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticonvulsant Activity : A study conducted on thiazole-integrated compounds revealed that modifications to the oxadiazole structure enhanced anticonvulsant properties significantly .
  • In Silico Studies : Molecular docking studies indicated favorable interactions between the compound and various protein targets, suggesting its potential for further development as a therapeutic agent .
  • BSA Binding Studies : Binding interactions with bovine serum albumin (BSA) demonstrated the pharmacological effectiveness of the synthesized compounds, indicating their potential bioavailability in biological systems .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine?

  • Methodological Answer :

  • Stepwise Functionalization : Begin with the piperidine core and sequentially introduce substituents. For example, sulfonylation of piperidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) can precede oxadiazole ring formation .
  • Oxadiazole Synthesis : Use a nitrile intermediate reacting with hydroxylamine to form the 1,2,4-oxadiazole ring. Ensure anhydrous conditions and catalytic p-toluenesulfonic acid for cyclization, as demonstrated in analogous heterocyclic systems .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity can be verified via HPLC (>95% by area normalization) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and detect impurities. For example, the thiophene sulfonyl group will show distinct aromatic protons at δ 7.5–8.0 ppm, while oxadiazole carbons appear at ~165–175 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with electrospray ionization (ESI) or MALDI-TOF. Expected [M+H]+^+ for C17_{17}H14_{14}ClN3_3O3_3S2_2: 414.0 (calculated), 414.1 (observed) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and oxadiazole nitrogen) .

Q. How should solubility and stability be evaluated for this compound in experimental settings?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary stock), followed by dilution in PBS (pH 7.4), ethanol, and acetonitrile. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Protect from light and moisture during storage (-20°C under argon) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic or biological systems?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). This identifies nucleophilic/electrophilic sites for reactions like sulfonamide hydrolysis or oxadiazole ring-opening .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on sulfonyl group hydrogen bonding with active-site residues .

Q. What experimental design principles resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., concentration, incubation time) systematically. For example, a 23^3 factorial design can optimize in vitro assay conditions and identify confounding factors .
  • Orthogonal Validation : Use multiple assays (e.g., enzyme inhibition, cell viability, and binding affinity measurements) to cross-validate results. Statistical tools like ANOVA or Bayesian inference can quantify reproducibility .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Studies : Synthesize analogs with modified sulfonyl or oxadiazole groups and compare binding affinities. For example, replacing thiophene sulfonyl with benzene sulfonyl may alter hydrophobic interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of target binding. Pair with mutagenesis studies to identify critical residues in the binding pocket .

Notes

  • All methodologies are derived from peer-reviewed journals (e.g., Polish Journal of Chemical Technology, Organic Process Research & Development) and validated reports (e.g., PubChem, synthesis protocols) .
  • Advanced questions integrate computational and experimental frameworks to address mechanistic and reproducibility challenges in academic research.

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